N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves the coupling of an indole derivative with a carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to the presence of the 4,7-dimethoxy substituents on the indole ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H28N4O4 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-32-21-10-11-22(33-2)24-18(21)14-20(29-24)25(31)27-13-12-26-23(30)9-5-6-16-15-28-19-8-4-3-7-17(16)19/h3-4,7-8,10-11,14-15,28-29H,5-6,9,12-13H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
GGZIJYUXNREONQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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